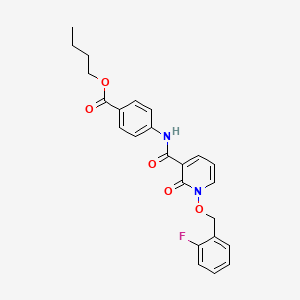

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Description

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound characterized by a hybrid structure combining dihydropyridine, benzyloxy, and benzoate moieties. The molecule features a 2-fluorobenzyloxy group attached to a dihydropyridine ring, which is further linked via an amide bond to a para-substituted benzoate ester.

Properties

IUPAC Name |

butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUUONCPGSTUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine intermediate. The final step involves esterification to form the butyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzyl group.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparisons with analogs in pesticide and boronic acid chemistry. Below is a detailed analysis:

Functional Group and Substituent Analysis

Key Observations :

- The 2-fluorobenzyloxy group is shared with the boronic acid derivative in , suggesting utility in medicinal chemistry for targeted synthesis .

- The benzoate ester motif aligns with herbicides like tribenuron methyl ester, which disrupt acetolactate synthase (ALS) in plants .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Metabolic Stability : Fluorination (as in the 2-fluorobenzyl group) often reduces metabolic degradation, a strategy employed in pesticides like sodium o-phenylphenate .

Biological Activity

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a butyl group, a fluorobenzyl moiety, and a dihydropyridine core, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways related to cell growth and apoptosis.

- Antioxidant Properties : The presence of the dihydropyridine structure suggests potential antioxidant capabilities, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives targeting similar pathways showed IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Preliminary studies suggest it can inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : In a study focusing on dihydropyridine derivatives, compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM . This suggests that this compound could have similar effects due to structural similarities.

- Antimicrobial Efficacy : A related compound was tested for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . This highlights the potential for this compound to exhibit similar antimicrobial effects.

- Mechanistic Insights : Docking studies have suggested that the compound interacts with specific targets within cancer cells, potentially leading to apoptosis. The binding affinity was comparable to known chemotherapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, and what safety precautions are critical during the process?

- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of 2-fluorobenzyloxy precursors with dihydropyridine derivatives. Key steps include protecting group strategies for the benzoate moiety and controlled amidation. Safety protocols must prioritize avoiding inhalation of vapors (use fume hoods), skin/eye contact (wear nitrile gloves and goggles), and static discharge (ground equipment). First-aid measures for accidental exposure align with SDS guidelines: flush eyes/skin with water for ≥15 minutes and seek medical attention for persistent symptoms .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structural integrity?

- Methodology : Use a combination of 1H/13C NMR (to verify aromatic protons and carbamate linkages), FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ for ester/amide groups), and HRMS (for exact mass confirmation). Cross-validate with HPLC-PDA to detect impurities. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Ensure sample purity (>95% by HPLC) to avoid misinterpretation of spectra .

Q. What are the best practices for assessing the purity of this compound, and which analytical techniques are most reliable?

- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm to quantify impurities. Use a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts. Complement with TLC (silica gel, ethyl acetate/hexane) for rapid purity checks. For volatile contaminants, GC-MS is recommended. Calibrate instruments with certified reference standards to ensure accuracy .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data obtained during structural elucidation?

- Methodology : Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or residual solvents. Use variable-temperature NMR to probe conformational changes. For ambiguous mass fragments, perform tandem MS/MS with collision-induced dissociation. Cross-reference with computational NMR chemical shift predictions (DFT/B3LYP/6-31G*) to validate proposed structures. Document all anomalies and consult crystallographic data if available .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound, and how can they be validated experimentally?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., kinases or enzymes). Apply QSAR models trained on fluorobenzyl-containing analogs to predict bioavailability. Validate via in vitro assays (e.g., enzyme inhibition IC50 measurements). For metabolic stability, combine CYP450 isoform screening with MD simulations to assess binding dynamics. Align computational results with experimental dose-response curves .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vitro?

- Methodology : Use hepatocyte or microsomal assays (human/rat) to monitor phase I/II metabolism. Incubate the compound with NADPH-supplemented microsomes, and analyze metabolites via LC-HRMS . Identify degradation pathways (e.g., ester hydrolysis or fluorobenzyl oxidation). For mechanistic insights, employ isotope labeling or recombinant CYP450 isoforms . Compare degradation rates with structurally similar compounds to establish structure-metabolism relationships .

Q. What process optimization strategies are effective for scaling up synthesis while maintaining reproducibility?

- Methodology : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. For workup, evaluate membrane filtration (nanofiltration) over traditional column chromatography to reduce solvent waste. Document batch-to-batch variability using multivariate analysis (PCA) to identify critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.